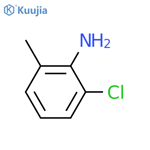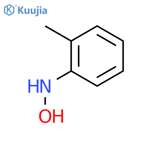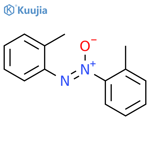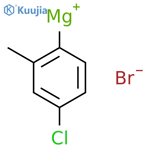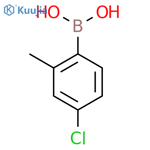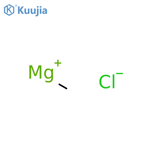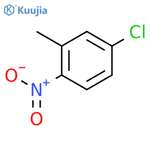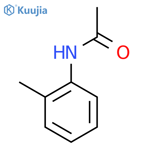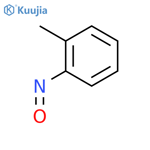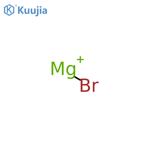- C-H chlorination of (hetero)anilines via photo/organo co-catalysis, Organic & Biomolecular Chemistry, 2022, 20(26), 5319-5324
Cas no 95-69-2 (4-Chloro-2-methylaniline)
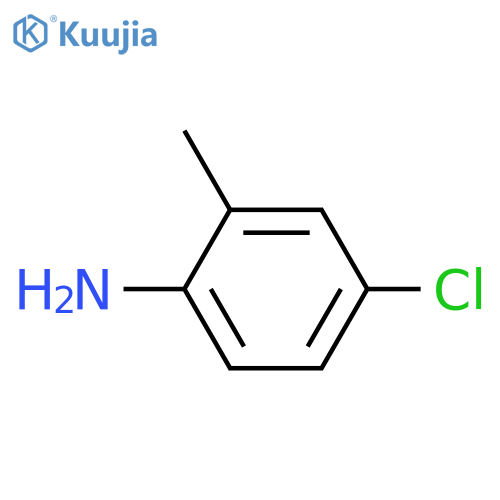
4-Chloro-2-methylaniline structure
商品名:4-Chloro-2-methylaniline
4-Chloro-2-methylaniline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-methylaniline
- 4-Chloro-o-Toluidine
- fast red TR base
- 2-Amino-5-chlorotoluene
- 2-AMINO-5-CHLORTOLUENE
- 2-methyl-4-chloroaniline
- 1-AMINO-4-CHLORO-6-METHYLBENZENE
- 4-Chloro-6-methylaniline
- 4-CHLORO-O-METHYLANILINE
- 4-chloro-2-methylbenzenamine
- 1-amino-2-methyl-4-chlorobenzene
- 2-methyl-4-chloro-aniline
- 4-CHLOR-2-METHYLANILIN
- 5-chloro-2-amino-toluene
- BENZENAMINE,4-CHLORO-2-METHYL-
- Deval Red TR
- devalredk
- Fast Red TR
- fastredtr11
- Ipsilon
- N-(4-chloro-2-methylphenyl)picolinamide
- p-chloro-o-methylaniline
- RED TR BASE
- redbasentr
- 5-Chloro-2-aminotoluene
- azoene fast red tr base
- Benzenamine, 4-chloro-2-methyl-
- p-Chloro-o-toluidine
- Kambamine Red TR
- 4-Chloro-2-toluidine
- Deval Red K
- Red Base NTR
- Red Base Ciba IX
- Red Base Irga IX
- Kako Red TR Base
- Fast Red Base TR
- o-Toluidine, 4-chloro-
- Daito Red Base TR
- Fast Red Tr11
- Fast Red TRO Base
- Mitsui Red TR Base
- Fast Red 5CT Base
- 4-Chloro-2-methylbenzenamine (ACI)
- o-Toluidine, 4-chloro- (8CI)
- (4-Chloro-2-methylphenyl)amine
- 2-Methyl-4-chlorobenzenamine
- 3-Chloro-6-aminotoluene
- Fast Red TR-T Base
- NSC 4979
- Sanyo Fast Red TR Base
- 4-Chloro-2-methylaniline,98%
-
- MDL: MFCD00007842
- インチ: 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
- InChIKey: CXNVOWPRHWWCQR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)C(N)=CC=1
- BRN: 878505
計算された属性
- せいみつぶんしりょう: 141.03500
- どういたいしつりょう: 141.035
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 94.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 26
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: フレーク状に結晶化して茶色の液体になる。
- 密度みつど: 1.19 g/mL at 25 °C(lit.)
- ゆうかいてん: 24-27 °C (lit.)
- ふってん: 241 °C(lit.)
- フラッシュポイント: 華氏度:255.2°f
摂氏度:124°c - 屈折率: n20/D 1.583(lit.)
- PSA: 26.02000
- LogP: 2.81180
- FEMA: 3596
- ようかいせい: 未確定
- じょうきあつ: 0.0±0.5 mmHg at 25°C
4-Chloro-2-methylaniline セキュリティ情報
-
記号:



- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301,H311,H331,H341,H350,H410
- 警告文: P201,P261,P273,P280,P301+P310,P311
- 危険物輸送番号:UN 2239 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 45-23/24/25-50/53-68
- セキュリティの説明: S53-S45-S60-S61
- 福カードFコード:8-10
- RTECS番号:XU5000000
-
危険物標識:


- 危険レベル:6.1
- リスク用語:R23/24/25; R45; R50/53; R68
- 包装グループ:III
- セキュリティ用語:6.1(b)
- 包装等級:III
- ちょぞうじょうけん:Store at room temperature
4-Chloro-2-methylaniline 税関データ
- 税関コード:2921430090
- 税関データ:
中国税関コード:
2921430090概要:
2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)
要約:
HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Chloro-2-methylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423689635-100g |
4-Chloro-2-methylaniline |
95-69-2 | 96%(GC) | 100g |
¥ 611.8 | 2024-07-20 | |
| abcr | AB251468-100 g |
4-Chloro-2-methylaniline, 95%; . |
95-69-2 | 95% | 100g |
€126.60 | 2023-05-20 | |
| Cooke Chemical | A2351612-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
RMB 960.00 | 2025-02-21 | |
| Enamine | EN300-19546-5.0g |
4-chloro-2-methylaniline |
95-69-2 | 97% | 5.0g |
$29.0 | 2023-07-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-25g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 25g |
¥99.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-5g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 5g |
¥31.00 | 2022-09-02 | |
| Life Chemicals | F1995-0194-5g |
4-Chloro-2-methylaniline |
95-69-2 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
¥1186 | 2024-07-19 | |
| Apollo Scientific | OR17861-250g |
4-Chloro-2-methylaniline |
95-69-2 | 250g |
£72.00 | 2025-02-19 | ||
| TRC | C349800-25g |
4-Chloro-2-methylaniline |
95-69-2 | 25g |
$ 80.00 | 2022-04-01 |
4-Chloro-2-methylaniline 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Chlorosuccinimide , 2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ; 1 min, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Chloramine-T Solvents: Ethanol , Water ; 35 °C
リファレンス
- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures., IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K
リファレンス
- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal Oxides, Catalysis Letters, 2010, 137(3-4), 190-201
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K
リファレンス
- Functionalized SBA-15 and its Catalytic Applications in Selective Organic Transformations, Catalysis Surveys from Asia, 2008, 12(2), 114-130
合成方法 5
合成方法 6
はんのうじょうけん
1.1 Reagents: Cadmium iodide Solvents: Tetrahydrofuran ; 10 °C; 10 min, 10 °C; 10 °C → rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
リファレンス
- Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximes, Journal of the Iranian Chemical Society, 2021, 18(11), 3119-3125
合成方法 7
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid , [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ; 4 h, rt
リファレンス
- Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines, European Journal of Organic Chemistry, 2022, 2022(27),
合成方法 8
合成方法 9
はんのうじょうけん
1.1 Catalysts: Dicobalt octacarbonyl Solvents: Water ; 4 h, rt
リファレンス
- Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous media, Chemistry Letters, 2005, 34(3), 340-341
合成方法 10
はんのうじょうけん
リファレンス
- Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic amines, Journal of the American Chemical Society, 1974, 96(17), 5487-95
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (starch-capped with nickel) , Nickel (starch-capped with iron oxide) Solvents: Water ; 50 min, rt
リファレンス
- Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromatics, Catalysis Science & Technology, 2015, 5(1), 286-295
合成方法 12
はんのうじょうけん
1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ; 2.1 h, rt → 90 °C; 90 °C → rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
リファレンス
- Nitroarene reduction using Raney nickel alloy with ammonium chloride in water, Canadian Journal of Chemistry, 2003, 81(3), 197-198
合成方法 13
はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: CuPd (graphene supported) Solvents: Ethanol , Water ; 10 min, 0 °C; 1.5 h, 50 °C
リファレンス
- PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenes, Tetrahedron, 2014, 70(36), 6100-6105
合成方法 14
合成方法 15
はんのうじょうけん
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
リファレンス
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structure, Journal of Chemical Sciences (Berlin, 2022, 134(4),
合成方法 16
はんのうじょうけん
1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ; 6 h, reflux
リファレンス
- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocycles, Synthetic Communications, 2018, 48(20), 2708-2714
合成方法 17
はんのうじょうけん
1.1 Reagents: Cesium carbonate , O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ; 24 h, 25 °C
リファレンス
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory, Journal of the American Chemical Society, 2012, 134(44), 18253-18256
合成方法 18
はんのうじょうけん
1.1 Reagents: Nitric acid Catalysts: Acetic anhydride Solvents: Water ; 10 °C; 0.5 h, 10 °C
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
リファレンス
- Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotoluene, Huaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274
合成方法 19
はんのうじょうけん
リファレンス
- Stereoselectivity in central analgesic action of tocainide and its analogs, Chirality, 1993, 5(3), 135-42
合成方法 20
はんのうじょうけん
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] , (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ; 2 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds, Nature Chemistry, 2017, 9(7), 681-688
合成方法 21
はんのうじょうけん
1.1 Reagents: Cupric chloride Catalysts: 2,6-Di-tert-butyl-4-methylphenol Solvents: Acetonitrile ; 2 h, rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
リファレンス
- Para-Selective Halogenation of Nitrosoarenes with Copper(II) Halides, Organic Letters, 2015, 17(24), 6210-6213
合成方法 22
はんのうじょうけん
リファレンス
- Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in water, Canadian Journal of Chemistry, 1996, 74(7), 1321-1328
合成方法 23
はんのうじょうけん
リファレンス
- A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesis, Journal of the Chemical Society of Pakistan, 1981, 3(1), 31-3
合成方法 24
はんのうじょうけん
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ; 4 h, 40 °C
リファレンス
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids, Beilstein Journal of Organic Chemistry, 2012, 8, 744-748
合成方法 25
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
リファレンス
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes, Sustainable Chemistry and Pharmacy, 2022, 29,
合成方法 26
はんのうじょうけん
1.1 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperature, Synthetic Communications, 2021, 51(14), 2077-2087
合成方法 27
はんのうじょうけん
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
リファレンス
- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity, Pharma Chemica, 2014, 6(6), 411-417
4-Chloro-2-methylaniline Raw materials
- Methylmagnesium Chloride (3M in THF)
- 2-Nitrosotoluene
- N-(o-Tolyl)hydroxylamine
- 1-azido-4-chloro-2-methylbenzene
- (4-chloro-2-methylphenyl)boronic acid
- 5-Chloro-2-nitrotoluene
- Magnesium(1+), bromo-
- o-Methylacetanilide
- 4-Chloro-2-methylphenylmagnesium bromide
4-Chloro-2-methylaniline Preparation Products
4-Chloro-2-methylaniline サプライヤー
atkchemica
ゴールドメンバー
(CAS:95-69-2)4-Chloro-2-methylaniline
注文番号:CL12998
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:34
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:95-69-2)4-Chloro-2-methylaniline
注文番号:LE5333
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:47
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:95-69-2)4-Chloro-2-methylaniline
注文番号:LE11647
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:05
価格 ($):discuss personally
4-Chloro-2-methylaniline 関連文献
-
1. Living in the salt-cocrystal continuum: indecisive organic complexes with thermochromic behaviourCharlotte L. Jones,Jonathan M. Skelton,Stephen C. Parker,Paul R. Raithby,Aron Walsh,Chick C. Wilson,Lynne H. Thomas CrystEngComm 2019 21 1626
-
Qianqian Lu,Xinxin Xu,Lingling Guo,Shanshan Song,Liqiang Liu,Yingyue Zhu,Hua Kuang,Chuanlai Xu,Liguang Xu Analyst 2023 148 780
-
4. 573. New NN′-disubstituted thioureas and ureas of biological interestNg. Ph. Buu-Ho?,Ng. D. Xuong,V. T. Suu J. Chem. Soc. 1958 2815
-
5. 369. Decomposition reactions of the aromatic diazo-compounds. Part VIII. The diazocyanidesOliver Stephenson,William A. Waters J. Chem. Soc. 1939 1796
95-69-2 (4-Chloro-2-methylaniline) 関連製品
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-69-2)4-Chloro-2-methylaniline

清らかである:99%
はかる:200KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:95-69-2)4-Chloro-2-methylaniline

清らかである:99%
はかる:500g
価格 ($):271.0
